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Introduction
18F-AV-45, also known as florbetapir F 18, is a radio-labeled pharmaceutical agent developed

for Positron Emission Tomography (PET) imaging of β-amyloid (Aβ) plaques in the brain, a

hallmark pathology of Alzheimer's disease.[1][2][3][4] This technical guide provides a

comprehensive overview of the preclinical evaluation of 18F-AV-45 in various animal models,

focusing on its binding characteristics, biodistribution, pharmacokinetics, and metabolism. The

information presented is intended to assist researchers and drug development professionals in

designing and interpreting preclinical studies involving this important imaging agent.

In Vitro Binding Characteristics
The affinity and specificity of 18F-AV-45 for Aβ plaques have been extensively characterized

through in vitro binding assays using postmortem human brain tissue from Alzheimer's disease

patients.[1][2][3]

Binding Affinity and Density
Saturation binding studies with 18F-AV-45 in homogenates of AD brain tissue have

demonstrated high-affinity and specific binding to a single site.[1]
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Parameter Value Tissue Source

Dissociation Constant (Kd) 3.72 ± 0.30 nM
Postmortem AD brain

homogenates

Maximum Binding Capacity

(Bmax)
8,811 ± 1,643 fmol/mg protein

Postmortem AD brain

homogenates

Table 1: In Vitro Binding Affinity

and Density of 18F-AV-45.[1]

Competitive Binding Assays
Competitive binding studies have further confirmed the high affinity of 18F-AV-45 for Aβ

plaques.

Competitor Ki (nM)

AV-45 (unlabeled) 2.87 ± 0.17

Table 2: Inhibition Constants (Ki) for 18F-AV-45

Binding.[1]

Experimental Protocols: In Vitro Binding Assays
Saturation Binding Assay:

Tissue Preparation: Postmortem human AD brain tissue homogenates are prepared.

Incubation: Aliquots of brain homogenates are incubated with increasing concentrations of

18F-AV-45.

Determination of Non-Specific Binding: Parallel incubations are performed in the presence of

a high concentration of a competing ligand (e.g., unlabeled AV-45) to determine non-specific

binding.

Separation: Bound and free radioligand are separated by rapid filtration.
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Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. Kd and Bmax values are determined by Scatchard analysis of the saturation binding

data.[1]

Competitive Binding Assay:

Tissue Preparation: Postmortem human AD brain tissue homogenates are prepared.

Incubation: Aliquots of brain homogenates are incubated with a fixed concentration of 18F-

AV-45 and increasing concentrations of competing ligands.

Separation and Quantification: As described for the saturation binding assay.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

18F-AV-45 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
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In Vitro Binding Assay Workflow

In Vivo Biodistribution
Biodistribution studies in healthy animals are crucial for determining the uptake, distribution,

and clearance of a radiotracer.
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Mouse Biodistribution
Following intravenous injection in healthy mice, 18F-AV-45 demonstrates high initial brain

uptake followed by rapid washout.[1]

Organ 2 min (%ID/g) 10 min (%ID/g) 30 min (%ID/g) 60 min (%ID/g)

Brain 6.0 (approx.) - 1.3 (approx.) -

Blood - - - -

Heart - - - -

Lungs - - - -

Liver - - - -

Kidneys - - - -

Spleen - - - -

Muscle - - - -

Bone 1.31 - - 4.04

Table 3:

Biodistribution of

18F-AV-45 in

Healthy Mice (%

Injected Dose

per Gram).[5]

Note: A comprehensive table with all organs and time points was not available in a single

source. The data presented is a compilation from available literature.

Experimental Protocol: Mouse Biodistribution Study
Animal Model: Healthy mice (specify strain, age, and sex).

Radiotracer Administration: A known amount of 18F-AV-45 is injected intravenously via the

tail vein.
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Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60

minutes).

Tissue Dissection: Blood and various organs of interest are collected, weighed, and the

radioactivity is measured using a gamma counter.

Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is

calculated for each organ at each time point.

Administration Euthanasia & Dissection Analysis

IV Injection of 18F-AV-45
into Healthy Mice

Euthanize at
Pre-defined Time Points Dissect Organs & Blood Weigh Tissues Gamma Counting Calculate %ID/g
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Mouse Biodistribution Study Workflow

Ex Vivo Autoradiography in Transgenic Mice
Ex vivo autoradiography in transgenic animal models of Alzheimer's disease, such as the

APPswe/PSEN1 mouse model, is used to visualize the specific binding of 18F-AV-45 to Aβ

plaques in the brain.[1][4]

Studies in 25-month-old APPswe/PSEN1 transgenic mice show dense labeling of plaques in

the cortical regions and hippocampus with 18F-AV-45.[3] This labeling co-localizes with

thioflavin S staining, confirming the specificity for Aβ plaques.[3]

Experimental Protocol: Ex Vivo Autoradiography
Animal Model: Aged transgenic mice with Aβ pathology (e.g., APPswe/PSEN1) and wild-type

controls.[1][4]

Radiotracer Administration: 18F-AV-45 is injected intravenously.
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Brain Extraction: At a specific time point post-injection (e.g., 30 minutes), mice are

euthanized, and their brains are rapidly removed and frozen.[3]

Sectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm).

Autoradiography: The brain sections are exposed to a phosphor imaging plate or film.

Imaging: The distribution of radioactivity in the brain sections is visualized and quantified.

Histological Correlation: Adjacent sections can be stained with traditional plaque-staining

dyes (e.g., thioflavin S) to confirm the co-localization of the radiotracer with Aβ plaques.[3]

Small Animal PET Imaging in Non-Human Primates
PET imaging in non-human primates provides valuable information on the brain kinetics of 18F-

AV-45 in a species more closely related to humans.

In a rhesus monkey, intravenous injection of 18F-AV-45 (173.9 MBq) resulted in efficient

penetration of the blood-brain barrier.[1] The peak brain uptake was approximately 4.4% of the

injected dose and occurred at around 7 minutes post-injection.[1] The tracer showed rapid

washout from the brain, with similar radioactivity levels in the cortex and white matter by 20

minutes post-injection.[1]

Experimental Protocol: Small Animal PET Imaging
Animal Model: Healthy non-human primate (e.g., rhesus monkey).

Radiotracer Administration: A bolus intravenous injection of 18F-AV-45.[1]

PET Scan: Dynamic PET imaging of the brain is performed immediately after injection for a

specified duration.

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves

are generated for different brain regions of interest (e.g., cortex, white matter).

Data Quantification: Brain uptake is typically quantified as the percentage of the injected

dose or as Standardized Uptake Values (SUV).
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Non-Human Primate PET Imaging Workflow
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Metabolism in Mice
Understanding the metabolic fate of 18F-AV-45 is essential for interpreting PET imaging data,

as radiometabolites can potentially cross the blood-brain barrier and contribute to the signal.

In healthy mice, 18F-AV-45 is rapidly metabolized.[3] At 30 minutes after intravenous injection,

only about 30% of the parent compound remains in the plasma.[3] The biological half-life in

mouse plasma is estimated to be less than 30 minutes.[3]

Experimental Protocol: Metabolism Analysis
Animal Model: Healthy mice.

Radiotracer Administration: Inject 370-555 MBq of 18F-AV-45 intravenously.[1][3]

Sample Collection: Sacrifice mice at 2, 10, 30, and 60 minutes post-injection and collect

blood.[1][3]

Plasma Separation: Centrifuge blood samples to separate plasma.[1][3]

Protein Precipitation: Mix plasma with an equal volume of acetonitrile and centrifuge to

remove denatured proteins.[1][3]

HPLC Analysis: Analyze the supernatant using radio-HPLC to separate and quantify the

parent compound and its radiometabolites.[1][3]

Conclusion
The preclinical evaluation of 18F-AV-45 in various animal models has consistently

demonstrated its favorable properties as a PET imaging agent for Aβ plaques. Its high binding

affinity and specificity, coupled with excellent brain penetration and rapid washout kinetics,

support its use as a valuable tool in Alzheimer's disease research and drug development.[1]

The detailed experimental protocols and quantitative data presented in this guide provide a

solid foundation for researchers to design and execute robust preclinical studies with 18F-AV-

45.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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